molecular formula C10H15NO3 B12448219 (1R,5R)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octan-6-YL acetate

(1R,5R)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octan-6-YL acetate

Cat. No.: B12448219
M. Wt: 197.23 g/mol
InChI Key: KGAJUIASUVGIAG-CEVVRISASA-N
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Description

(1R,5R)-8-Methyl-3-oxo-8-azabicyclo[321]octan-6-YL acetate is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octan-6-YL acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an acylating agent to form the bicyclic structure. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octan-6-YL acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(1R,5R)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octan-6-YL acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,5R)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octan-6-YL acetate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,5R)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octane: Similar structure but lacks the acetate group.

    (1R,5R)-8-Methyl-3-hydroxy-8-azabicyclo[3.2.1]octan-6-YL acetate: Similar structure with a hydroxyl group instead of a ketone.

Uniqueness

(1R,5R)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octan-6-YL acetate is unique due to its specific bicyclic structure and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

[(1R,5R)-8-methyl-3-oxo-8-azabicyclo[3.2.1]octan-6-yl] acetate

InChI

InChI=1S/C10H15NO3/c1-6(12)14-10-4-7-3-8(13)5-9(10)11(7)2/h7,9-10H,3-5H2,1-2H3/t7-,9+,10?/m0/s1

InChI Key

KGAJUIASUVGIAG-CEVVRISASA-N

Isomeric SMILES

CC(=O)OC1C[C@@H]2CC(=O)C[C@H]1N2C

Canonical SMILES

CC(=O)OC1CC2CC(=O)CC1N2C

Origin of Product

United States

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